molecular formula C6H5F2NOS B6234089 4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde CAS No. 1784357-72-7

4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde

Cat. No. B6234089
CAS RN: 1784357-72-7
M. Wt: 177.2
InChI Key:
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Description

“4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde” is a chemical compound that contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. The “4-(1,1-difluoroethyl)” part indicates that a difluoroethyl group is attached to the 4th carbon of the thiazole ring. The “2-carbaldehyde” part indicates that there is an aldehyde functional group attached to the 2nd carbon of the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, with the difluoroethyl group and the aldehyde group attached at the 4th and 2nd positions, respectively. The presence of the fluorine atoms in the difluoroethyl group could introduce interesting electronic effects, as fluorine is highly electronegative .


Chemical Reactions Analysis

The aldehyde group is typically quite reactive and can undergo a variety of chemical reactions, including nucleophilic addition and oxidation. The thiazole ring is relatively stable but can participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the aldehyde group could potentially form hydrogen bonds, influencing the compound’s solubility in different solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The study of such compounds could be interesting from a synthetic chemistry perspective, given the presence of multiple functional groups and the potential for interesting reactivity. Additionally, thiazole derivatives have been studied for their potential biological activity, so this could be another area of future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde involves the reaction of 2-amino-4-(1,1-difluoroethyl)thiazole with chloroacetaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-4-(1,1-difluoroethyl)thiazole", "Chloroacetaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2-amino-4-(1,1-difluoroethyl)thiazole to a reaction flask", "Add chloroacetaldehyde to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1784357-72-7

Product Name

4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde

Molecular Formula

C6H5F2NOS

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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